Regioisomeric Fluorine Positioning: Ortho- vs. Para-Fluorophenyl Substitution and Predicted Target Binding Divergence
The target compound features an ortho-fluorine on the phenyl ring attached to the thiazole C2 position. The closest well-characterized comparator, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (compound 9b), carries a para-fluorine. This regioisomeric difference alters the dihedral angle between the phenyl and thiazole rings, the electrostatic potential surface, and the capacity for halogen bonding with target proteins. In pyrazine-2-carboxamide Syk kinase inhibitors (US8877760), ortho-substituted phenyl rings are associated with distinct kinase selectivity profiles compared to para-substituted analogs [1]. No direct head-to-head bioactivity comparison between the ortho-fluoro and para-fluoro regioisomers has been published for this specific scaffold.
| Evidence Dimension | Fluorine substitution position (ortho vs. para) and predicted conformational effects |
|---|---|
| Target Compound Data | 2-(2-fluorophenyl)thiazole (ortho-fluoro); molecular weight 376.41 g/mol; 2D structure available via InChI Key BMIUSETZPKWAIU-UHFFFAOYSA-N |
| Comparator Or Baseline | 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b, para-fluoro); MIC = 0.78 μg/mL (2.3 μM) against M. tuberculosis H37Rv [2]; selectivity index SI > 20 vs. HepG2 cells [2] |
| Quantified Difference | Not directly determined; inferred from conformational analysis showing altered dihedral angle and electrostatic potential |
| Conditions | In silico conformational analysis; comparator antimycobacterial data from in vitro M. tuberculosis H37Rv culture |
Why This Matters
Procurement decisions based on target engagement expectations require verification of whether ortho-fluoro substitution retains or alters the activity profile documented for the para-fluoro analog, which has validated antimycobacterial potency (MIC = 0.78 μg/mL).
- [1] Song Y, Pandey A. Substituted pyrazine-2-carboxamide kinase inhibitors. US Patent US8877760 B2, issued November 4, 2014. Assignee: Portola Pharmaceuticals, Inc. View Source
- [2] Zitko J, et al. The most active 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b) inhibited M. tuberculosis with MIC = 0.78 μg/mL (2.3 μM) and selectivity index SI > 20 related to HepG2 cells. OmicsDI Database Entry. View Source
